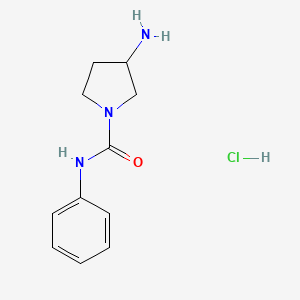

3-amino-N-phenylpyrrolidine-1-carboxamide hydrochloride

Description

Properties

IUPAC Name |

3-amino-N-phenylpyrrolidine-1-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O.ClH/c12-9-6-7-14(8-9)11(15)13-10-4-2-1-3-5-10;/h1-5,9H,6-8,12H2,(H,13,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRXLURANVIHYBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C(=O)NC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis from Pyrrolidine-2-carboxylic Acid

One reliable method involves converting pyrrolidine-2-carboxylic acid (L-proline) into the corresponding acid chloride, followed by reaction with substituted anilines to form N-(substituted phenyl) pyrrolidine-2-carboxamides. This approach is well-documented for preparing related carboxamide derivatives.

- Formation of acid chloride: Pyrrolidine-2-carboxylic acid is treated with phosphorus pentachloride (PCl5) in the presence of acetyl chloride under dry conditions, typically at 35°C, to form pyrrolidine-2-carbonyl chloride.

- Amide coupling: The acid chloride is reacted with aniline or substituted aromatic amines in acetone under reflux (~8 hours) to yield the corresponding carboxamide.

- Purification: The crude product is extracted, dried, and purified by recrystallization or chromatography.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Acid chloride formation | Pyrrolidine-2-carboxylic acid + PCl5 + acetyl chloride, 35°C | Pyrrolidine-2-carbonyl chloride |

| Amide coupling | Acid chloride + substituted aniline, acetone, reflux 8 h | N-(substituted phenyl) pyrrolidine-2-carboxamide |

| Purification | Extraction, drying, recrystallization | Pure carboxamide derivatives |

This method yields good purity and yields (e.g., 72% for N-(4-chlorophenyl) derivative) and is adaptable for various substituted phenyl groups.

Introduction of the 3-Amino Group

The 3-amino substituent can be introduced by nucleophilic substitution on suitably activated pyrrolidine derivatives or by selective amination of 3-substituted intermediates.

A patented process describes the use of optically active butyl-1,2,4-trimesylate intermediates, which upon reaction with primary amines (e.g., benzylamine) in tetrahydrofuran (THF) at 0–70°C (preferably 50–60°C) yield optically active 3-amino-pyrrolidine derivatives.

- The amino protecting group (e.g., benzyl) can be replaced with allyloxycarbonyl via reaction with allyl haloformate in inert solvents such as heptane at 0–100°C.

- The final 3-amino-pyrrolidine derivative is obtained by introducing the amino group under pressure (3×10^6 to 2×10^7 Pa) and elevated temperature (20–200°C, preferably 100–150°C).

- This method provides high optical and chemical yields with control over stereochemistry.

Formation of the N-Phenylcarboxamide

The carboxamide linkage is typically formed by coupling the pyrrolidine nitrogen with phenyl isocyanates or via amide bond formation using activated carboxylic acid derivatives.

A common approach includes:

- Activation of the carboxylic acid function (if present) using reagents like bis(pentafluorophenyl) carbonate (BPC) or carbodiimides (e.g., DIC, EDCI) in the presence of coupling additives (HOBt, DMAP).

- Subsequent reaction with aniline or phenylamine derivatives at room temperature to form the amide bond efficiently.

Representative Detailed Synthetic Route

Optimization and Reaction Conditions

Solvent and Temperature Effects

- Amide coupling reactions proceed efficiently in polar aprotic solvents such as dichloromethane or acetonitrile at room temperature.

- Amination steps require controlled temperature (50–60°C) and inert atmosphere to maintain stereochemical integrity.

- Pressure-assisted amination (up to 2×10^7 Pa) improves yields and selectivity in the introduction of the 3-amino group.

Purification and Characterization

- Products are purified by recrystallization, silica gel chromatography, or preparative HPLC.

- Characterization includes 1H NMR, 13C NMR, IR spectroscopy, elemental analysis, and melting point determination to confirm structure and purity.

Summary Table of Key Preparation Methods

Research Findings and Notes

- The use of protecting groups such as benzyl and allyloxycarbonyl is critical for controlling reactivity and stereochemistry during synthesis.

- High optical purity can be maintained by careful control of reaction temperature and pressure during amination steps.

- Amide coupling reactions benefit from the use of coupling additives like HOBt and carbodiimides to improve yields and reduce side reactions.

- The hydrochloride salt form improves compound stability and facilitates isolation and handling.

Chemical Reactions Analysis

Types of Reactions: 3-amino-N-phenylpyrrolidine-1-carboxamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: It can be reduced to yield amine derivatives or other reduced forms.

Substitution: The amino group can participate in substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C₁₁H₁₆ClN₃O

Molecular Weight: 241.72 g/mol

IUPAC Name: 3-amino-N-phenylpyrrolidine-1-carboxamide hydrochloride

The compound features a pyrrolidine ring, an amine group, and a phenyl group, which contribute to its unique structural properties. The hydrochloride form enhances its solubility in water, making it suitable for various biological and chemical applications.

Pharmacological Applications

-

Neurological Disorders

- Preliminary studies suggest that 3-amino-N-phenylpyrrolidine-1-carboxamide hydrochloride may interact with neurotransmitter receptors, particularly those involved in neurological pathways. Its potential as a pharmacological agent for treating conditions such as depression and anxiety is under investigation.

-

Anti-inflammatory Properties

- The compound has shown promise in reducing inflammation, making it a candidate for further research in treating inflammatory diseases. Its mechanism may involve inhibition of specific enzymes or receptors associated with inflammatory responses.

-

Binding Affinity Studies

- Interaction studies have demonstrated that this compound binds to various biological targets, indicating its potential role as a lead compound in drug development. These studies are crucial for understanding its pharmacodynamics and therapeutic potential.

Chemical Research Applications

3-amino-N-phenylpyrrolidine-1-carboxamide hydrochloride is utilized in several chemical research contexts:

- Synthesis of Analogues

- Buffering Agent

Case Study 1: Neurological Activity

A study focused on the interaction of this compound with NMDA receptors highlighted its potential as an NMDA receptor antagonist. The findings indicated significant binding affinity, suggesting that modifications to the structure could enhance its therapeutic profile against neurodegenerative diseases .

Case Study 2: Anti-inflammatory Effects

Research investigating the anti-inflammatory properties of the compound revealed that it effectively reduced cytokine production in vitro, supporting its potential application in treating inflammatory conditions such as arthritis.

Mechanism of Action

The mechanism of action of 3-amino-N-phenylpyrrolidine-1-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-amino-N-phenylpyrrolidine-1-carboxamide hydrochloride with structurally analogous pyrrolidine derivatives:

Key Differences and Implications

Substituent Effects: Amino vs. Trifluoromethyl Group: The -CF₃ group in N-methyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide hydrochloride enhances electron-withdrawing effects, improving metabolic stability and binding affinity in bioactive molecules .

Salt Forms :

- Hydrochloride salts (e.g., 1803583-99-4 and 141774-68-7) typically exhibit higher water solubility compared to free bases, which is critical for bioavailability in drug formulations .

Applications :

- The target compound is primarily a research intermediate, while analogs like 1144493-81-1 with coumarin moieties may target specific enzymes (e.g., kinases) due to their planar aromatic systems .

- The Cbz-protected derivative (141774-68-7) is used in peptide synthesis, highlighting the role of protecting groups in modulating reactivity .

Biological Activity

3-Amino-N-phenylpyrrolidine-1-carboxamide hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Anticancer Activity

Recent studies have shown that derivatives of pyrrolidine compounds exhibit significant anticancer activity. For instance, certain derivatives demonstrated reduced viability in A549 lung cancer cells, with some modifications leading to enhanced potency. Specifically, compounds with halogen substitutions on the phenyl ring exhibited improved anticancer effects, reducing cell viability by up to 64% .

Enzyme Inhibition

3-Amino-N-phenylpyrrolidine-1-carboxamide hydrochloride has also been studied for its potential as an enzyme inhibitor. In vitro assays indicated that related pyrrolidine derivatives could inhibit α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism. For example, one derivative showed an IC50 value of 26.24 µg/mL against α-amylase, indicating strong inhibitory potential .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. Studies have indicated that certain pyrrolidine derivatives can act as antioxidants and chelators, potentially offering protection against neurotoxicity . This activity may be linked to their ability to modulate oxidative stress pathways.

Structure-Activity Relationship (SAR)

The biological activity of 3-amino-N-phenylpyrrolidine-1-carboxamide hydrochloride is closely tied to its structural components. The following table summarizes key findings from SAR studies:

Study on Anticancer Activity

In a recent study, various derivatives of the compound were synthesized and tested for their anticancer properties against A549 cells. The results indicated that modifications to the phenyl ring significantly influenced the cytotoxicity profile. Compounds with electron-donating groups exhibited enhanced activity compared to those with electron-withdrawing groups .

Enzyme Inhibition Research

Another research focused on the inhibitory effects of pyrrolidine derivatives on α-amylase and α-glucosidase demonstrated promising results. The study utilized both in vitro assays and molecular docking simulations to elucidate binding interactions, confirming that certain modifications led to increased binding affinity and enzyme inhibition .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the purity and structural integrity of 3-amino-N-phenylpyrrolidine-1-carboxamide hydrochloride in synthetic chemistry research?

- Methodological Answer : Purity assessment should involve high-performance liquid chromatography (HPLC) with UV detection, as this method is widely validated for carboxamide derivatives (e.g., ≥98% purity thresholds) . Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify proton environments and carbon frameworks, complemented by high-resolution mass spectrometry (HRMS) for molecular weight validation. Cross-referencing with the compound’s InChI key and molecular formula (C₁₃H₁₇N₂O·HCl, MW 239.8) ensures alignment with theoretical predictions .

Q. How should researchers handle and store 3-amino-N-phenylpyrrolidine-1-carboxamide hydrochloride to ensure stability during experimental workflows?

- Methodological Answer : Per safety data sheets, the compound should be stored in a tightly sealed container under inert gas (e.g., argon) at 2–8°C to prevent hygroscopic degradation . Handling requires a fume hood, nitrile gloves, and lab coats to minimize exposure. Stability tests under accelerated conditions (e.g., 40°C/75% relative humidity for 4 weeks) are recommended to establish shelf-life limits for long-term studies .

Q. What synthetic routes are most efficient for producing 3-amino-N-phenylpyrrolidine-1-carboxamide hydrochloride, and how can intermediates be characterized?

- Methodological Answer : A two-step synthesis is typical: (1) coupling N-phenylpyrrolidine with a protected amino-carboxylic acid derivative, followed by (2) hydrochloric acid-mediated deprotection. Intermediate characterization should include Fourier-transform infrared spectroscopy (FTIR) to track functional groups (e.g., amine-to-amide transitions) and thin-layer chromatography (TLC) to monitor reaction progress. Yield optimization may require adjusting stoichiometric ratios (e.g., 1.2:1 acyl chloride:amine) .

Advanced Research Questions

Q. What computational strategies can be employed to predict the reactivity and optimize the synthesis pathway of 3-amino-N-phenylpyrrolidine-1-carboxamide hydrochloride?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) can model transition states and activation energies for key steps like cyclization or amide bond formation. ICReDD’s integrated approach combines computational reaction path searches with experimental feedback loops to narrow optimal conditions (e.g., solvent polarity, catalysts) . Machine learning algorithms trained on analogous pyrrolidine-carboxamide systems can further predict regioselectivity and byproduct formation .

Q. How can researchers resolve contradictions in biological activity data observed for 3-amino-N-phenylpyrrolidine-1-carboxamide hydrochloride across different assay conditions?

- Methodological Answer : Systematic meta-analysis should compare variables such as cell line viability, buffer pH, and incubation times. For example, discrepancies in IC₅₀ values may arise from differences in membrane permeability (e.g., MDCK vs. Caco-2 cells). Dose-response curves with internal controls (e.g., reference inhibitors) and orthogonal assays (e.g., SPR binding vs. functional cAMP assays) can validate target engagement .

Q. What experimental designs are suitable for investigating the structure-activity relationship (SAR) of 3-amino-N-phenylpyrrolidine-1-carboxamide hydrochloride derivatives?

- Methodological Answer : A modular SAR study should include:

- Scaffold diversification : Introduce substituents at the phenyl ring (e.g., electron-withdrawing groups) or pyrrolidine nitrogen.

- Pharmacophore mapping : Use X-ray crystallography or molecular docking to identify critical hydrogen-bonding interactions.

- Biological profiling : Test analogs in parallel assays (e.g., receptor binding, metabolic stability) to correlate structural changes with activity. Statistical tools like principal component analysis (PCA) can highlight key SAR trends .

Q. How can process intensification techniques improve the scalability of 3-amino-N-phenylpyrrolidine-1-carboxamide hydrochloride synthesis for preclinical studies?

- Methodological Answer : Continuous-flow reactors enhance heat/mass transfer for exothermic steps (e.g., amidation), reducing batch-to-batch variability. Membrane separation technologies (e.g., nanofiltration) can isolate the hydrochloride salt with >95% purity while minimizing solvent waste . Kinetic modeling of reaction parameters (e.g., residence time, temperature) enables real-time optimization via process analytical technology (PAT) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.